molecular formula C16H17N5OS B2708097 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 380454-57-9

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2708097
CAS No.: 380454-57-9
M. Wt: 327.41
InChI Key: BWMGDTFVISFPRP-UHFFFAOYSA-N
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Description

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a thioether linkage to an acetamide group

Preparation Methods

The synthesis of 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide can be achieved through several synthetic routes. One common method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate as an oxidizing agent. This reaction is typically carried out in water at room temperature, offering a green and efficient approach to synthesizing triazolopyrimidines .

Chemical Reactions Analysis

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and leading to potential anticancer effects . Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds to 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide include:

The uniqueness of this compound lies in its specific structural features and the presence of the p-tolyl group, which may enhance its biological activity and chemical stability.

Properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-10-4-6-13(7-5-10)18-14(22)9-23-16-20-19-15-17-11(2)8-12(3)21(15)16/h4-8H,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMGDTFVISFPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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